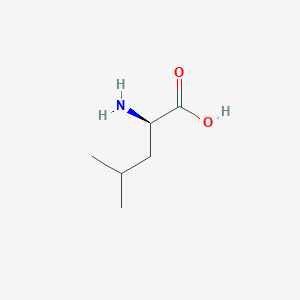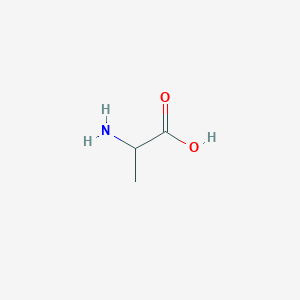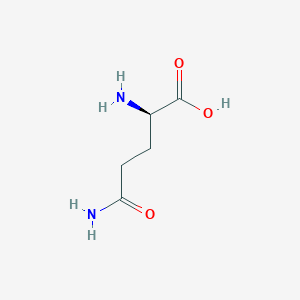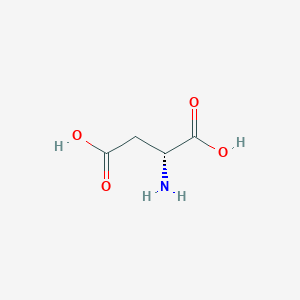
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid is a useful research compound. Its molecular formula is C50H30N2O18 and its molecular weight is 946.8 g/mol. The purity is usually 97%min.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withcalcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
The compound likely interacts with its targets by inhibiting calcium currents. This inhibition could lead to a decrease in neuronal excitability, which may explain its potential anticonvulsant properties .
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes, suggesting good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The inhibition of calcium currents could potentially lead to a decrease in neuronal excitability, which may explain its potential anticonvulsant properties .
Eigenschaften
CAS-Nummer |
117548-22-8 |
|---|---|
Molekularformel |
C50H30N2O18 |
Molekulargewicht |
946.8 g/mol |
IUPAC-Name |
3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/2C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)18-9-12(1-4-15(18)24(31)32)25(33)35-26-21(29)7-8-22(26)30;27-12-4-6-14-18(10-12)34-19-11-13(28)5-7-15(19)22(14)23-16(24(31)32)2-1-3-17(23)25(33)35-26-20(29)8-9-21(26)30/h1-6,9-11,27H,7-8H2,(H,31,32);1-7,10-11,27H,8-9H2,(H,31,32) |
InChI-Schlüssel |
YVTPVJDECOUTJW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
Reinheit |
97%min |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















